REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([OH:5])[CH3:4].[O:6]1[CH:11]=[CH:10][CH2:9][CH2:8][CH2:7]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(Cl)(Cl)Cl>ClCCl>[Br:1][CH2:2][CH:3]([O:5][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][O:6]1)[CH3:4]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
237 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
The mixture was washed sequentially with a 4% sodium hydrogencarbonate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then, the chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering the inorganic salt off, the filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a brown syrup
|
Type
|
CUSTOM
|
Details
|
This syrup was purified by silica gel flash column chromatography (130 g of Wacogel
|
Type
|
WASH
|
Details
|
and eluted with hexane/ethyl acetate (15/1)
|
Type
|
ADDITION
|
Details
|
The eluate containing the desired product
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(C)OC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |